molecular formula C14H13N3O4S B2626455 N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899978-74-6

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2626455
M. Wt: 319.34
InChI Key: CPPVRCJUEALXBX-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the reactants, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.


Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a straightforward and high-yielding route to both anthranilic acid derivatives and oxalamides, suggesting potential applications in the synthesis of compounds related to N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide for various research purposes (Mamedov et al., 2016).

Conducting Polymers and Electrochemical Devices

Turac et al. (2014) explored the electrochemical copolymerizations of thiophene derivatives, leading to the development of conducting copolymers characterized by techniques such as cyclic voltammetry (CV) and Fourier transform infrared spectroscopy (FTIR). Although not directly mentioning N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide, the study highlights the potential of thiophene-based compounds in creating materials for electrochemical applications, indicating a possible area of research for the compound (Turac et al., 2014).

Catalytic Applications in Organic Synthesis

De et al. (2017) demonstrated the use of a copper-catalyzed coupling reaction system utilizing N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst for amidation reactions. This showcases the compound's relevance in facilitating novel catalytic systems for organic synthesis, offering insights into its potential utility in pharmaceutical and material science research (De et al., 2017).

Fluorescent Sensors and Imaging

Shen et al. (2014) developed a new fluorescent probe based on N,N-bis(thiophen-2-ylmethyl)ethane-1,2-diamine, showing high selectivity and sensitivity towards Hg2+ ions. This study suggests the potential of N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives in the development of selective sensors for metal ions, which could be beneficial in environmental monitoring and biological imaging (Shen et al., 2014).

Safety And Hazards

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Future Directions

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Please note that not all compounds will have detailed information available in all of these categories, especially if they are not widely studied. For a specific compound, it’s always best to consult peer-reviewed scientific literature or reliable databases. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPVRCJUEALXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

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